

# In-Depth Technical Guide: CG347B (CAS Number 1598426-03-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CG347B

Cat. No.: B15588907

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Information

**CG347B** is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Its chemical name is 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester. This compound is utilized in research settings, particularly in studies related to oncology, immunology, and neurology.

Property	Value
CAS Number	1598426-03-9
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	283.33 g/mol
IUPAC Name	2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester
Known Targets	Histone Deacetylase 6 (HDAC6)

## Quantitative Data

While specific IC<sub>50</sub> values for **CG347B** are not readily available in the public domain, its functional concentration has been documented in peer-reviewed literature.

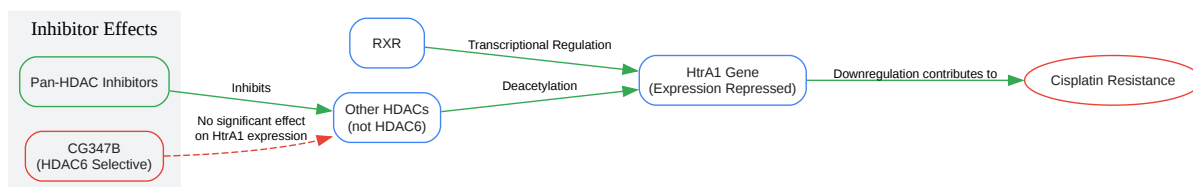
Assay Type	Cell Line / Conditions	Concentration	Observed Effect	Reference
In Vitro T-cell Differentiation	Naive CD4+ T cells under Treg-polarizing conditions	200 nM	Slightly rescued IL-4 induced Foxp3 expression inhibition	Cui J, et al. Cell Death Dis. 2021. <a href="#">[1]</a>
In Vitro Gene Expression	NCI-H460 (cisplatin-resistant NSCLC cells)	Not specified	No effect on HtrA1 mRNA or protein expression	Wang W, et al. Mol Cancer. 2020.

## Mechanism of Action and Signaling Pathways

**CG347B** exerts its biological effects through the selective inhibition of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm, with key roles in regulating protein acetylation, cell motility, and protein degradation.

## Role in Cisplatin Resistance in Non-Small Cell Lung Cancer (NSCLC)

In the context of cisplatin-resistant NSCLC, the HDAC/RXR/HtrA1 signaling axis has been identified as a critical pathway. While pan-HDAC inhibitors have been shown to upregulate the expression of the serine protease HtrA1, the selective HDAC6 inhibitor **CG347B** did not demonstrate this effect. This suggests that other HDAC isoforms, and not specifically HDAC6, are the primary regulators of HtrA1 expression in this context.

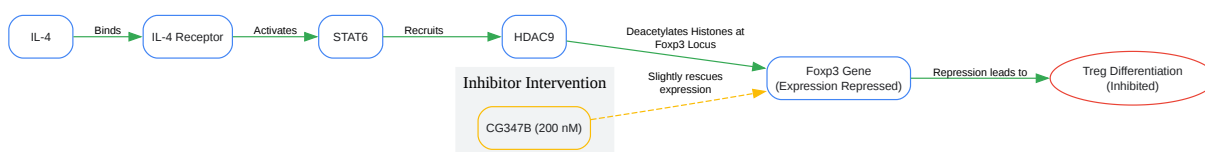


[Click to download full resolution via product page](#)

HDAC/RXR/HtrA1 Signaling in Cisplatin Resistance.

## Involvement in T-cell Differentiation

In the differentiation of regulatory T cells (Tregs), the transcription factor Foxp3 is essential. Interleukin-4 (IL-4) can inhibit Foxp3 expression, a process mediated by STAT6 and involving histone deacetylation by HDAC9. **CG347B**, as an HDAC6 inhibitor, was used to probe the role of specific HDACs in this pathway. The observation that **CG347B** only slightly rescued the IL-4-induced repression of Foxp3 suggests that while HDAC6 may play a minor role, other HDACs are more centrally involved in this regulatory mechanism.



[Click to download full resolution via product page](#)

IL-4 Signaling in Treg Differentiation.

## Experimental Protocols

The following are detailed methodologies for key experiments where **CG347B** has been utilized.

## In Vitro T-cell Differentiation Assay

This protocol is adapted from the study by Cui J, et al. (Cell Death Dis. 2021) and outlines the procedure for assessing the impact of **CG347B** on regulatory T cell differentiation.

Objective: To determine the effect of HDAC6 inhibition by **CG347B** on IL-4-mediated suppression of Foxp3 expression in naive CD4+ T cells.

Materials:

- Naive CD4+ T cells (isolated from mice)
- RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Anti-CD3e antibody
- Anti-CD28 antibody
- Recombinant mouse IL-2
- Recombinant mouse TGF-β1
- Recombinant mouse IL-4
- **CG347B** (stock solution in DMSO)
- 96-well cell culture plates
- Flow cytometer
- Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)

Procedure:

- Plate Coating: Coat a 96-well plate with anti-CD3e antibody (1 µg/mL) and anti-CD28 antibody (1 µg/mL) in PBS overnight at 4°C.
- Cell Seeding: Wash the coated plate with sterile PBS. Seed naive CD4<sup>+</sup> T cells at a density of 1 x 10<sup>6</sup> cells/mL in complete RPMI-1640 medium.
- Treg Polarization: To induce Treg differentiation, add IL-2 (10 ng/mL) and TGF-β1 (5 ng/mL) to the cell culture.
- Experimental Groups:
  - Control Group: Cells cultured under Treg-polarizing conditions.
  - IL-4 Treatment Group: Cells cultured under Treg-polarizing conditions with the addition of IL-4 (20 ng/mL).
  - **CG347B** Treatment Group: Cells cultured under Treg-polarizing conditions with IL-4 and **CG347B** (200 nM). The final DMSO concentration should be kept constant across all relevant wells.
- Incubation: Incubate the cells for 3 days at 37°C in a 5% CO<sub>2</sub> incubator.
- Flow Cytometry Analysis:
  - Harvest the cells and wash with PBS.
  - Stain for surface markers (e.g., CD4).
  - Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
  - Stain for the intracellular transcription factor Foxp3.
  - Analyze the percentage of Foxp3<sup>+</sup> cells within the CD4<sup>+</sup> T cell population using a flow cytometer.

Workflow for In Vitro T-cell Differentiation Assay.

## Drug Development Considerations

As a selective HDAC6 inhibitor, **CG347B** holds potential for therapeutic development in various disease areas. Its selectivity for HDAC6 over other HDAC isoforms could offer a more favorable safety profile compared to pan-HDAC inhibitors, which are often associated with broader toxicities. The primary areas of interest for HDAC6 inhibitors include:

- Oncology: Targeting cancer cell motility, angiogenesis, and overcoming drug resistance.
- Neurodegenerative Diseases: Modulating protein aggregation and improving neuronal function.
- Immunology and Inflammatory Disorders: Regulating immune cell function and inflammatory responses.

Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of **CG347B**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: CG347B (CAS Number 1598426-03-9)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15588907#cg347b-cas-number-1598426-03-9\]](https://www.benchchem.com/product/b15588907#cg347b-cas-number-1598426-03-9)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)